Malabaricone B
Overview
Description
- It is characterized by its oral activity as an α-glucosidase inhibitor , with an IC50 (half-maximal inhibitory concentration) of 63.7 µM .
- Beyond its role as an enzyme inhibitor, this compound exhibits a range of bioactivities, including anticancer , antimicrobial , antioxidant , and antidiabetic effects.
Mechanism of Action
Target of Action
Malabaricone B, a naturally occurring diarylnonanoid found in Myristica, has been identified as an inhibitor of sphingomyelin synthase 1 and 2 . These enzymes play a crucial role in the synthesis of sphingomyelin, a type of sphingolipid found in animal cell membranes. It also exhibits potent activity against various bacteria such as S. aureus, B. subtilis, and S. durans, and fungi like C. albicans .
Mode of Action
This compound interacts with its targets, leading to a series of biochemical changes. It inhibits sphingomyelin synthase, thereby disrupting the balance of sphingolipids in the cell membrane . This compound also exhibits bactericidal activity, with rapid killing kinetics against S. aureus . It displays equal efficacy against multidrug-resistant clinical isolates of S. aureus and Enterococci .
Biochemical Pathways
The compound’s action affects several biochemical pathways. It increases the levels of intracellular reactive oxygen species (ROS) and induces apoptosis in A549 cells . This is associated with an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic proteins BCL-2 and BCL-XL . This triggers the mitochondrial apoptotic pathway, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3 .
Pharmacokinetics
Its bioavailability and efficacy in vivo have been demonstrated in murine models of infection .
Result of Action
The action of this compound results in several molecular and cellular effects. It also reduces the formation of thiobarbituric acid reactive substrates (TBARS) in rat liver mitochondria . In a mouse model of indomethacin-induced gastric ulcer, this compound reduces stomach ulceration .
Action Environment
It has been shown to be effective in both in vitro and in vivo environments
Biochemical Analysis
Biochemical Properties
Malabaricone B plays a crucial role in various biochemical reactions. It is known to inhibit sphingomyelin synthase 1 and 2 with IC50 values of 3.5 and 2.5 µM, respectively, in fibroblast cell lysates . Additionally, this compound exhibits antimicrobial activity against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Streptococcus durans, as well as fungal strains like Candida albicans . The compound interacts with enzymes and proteins involved in these pathways, leading to its diverse biological effects.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It induces cytotoxicity in cancer cell lines such as A549 (lung cancer), A375 (malignant melanoma), and Jurkat (T cell leukemia) without affecting non-cancerous cells like INT407 (intestinal), HEK293 (kidney), and WI-38 (lung fibroblast) cells . The compound increases intracellular reactive oxygen species (ROS) levels, leading to apoptosis in A549 cells . It also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer properties.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It triggers the mitochondrial apoptotic pathway by increasing BAX levels and decreasing BCL-2 and BCL-XL levels in A549 cells . This leads to the release of cytochrome c and activation of caspase-9 and caspase-3, culminating in apoptosis . This compound also inhibits sphingomyelin synthase, affecting sphingolipid metabolism and contributing to its antimicrobial properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and retains its biological activity for extended periods. In vitro studies have shown that this compound maintains its cytotoxic effects on cancer cells and antimicrobial activity against pathogens over time . Long-term studies indicate that the compound does not degrade rapidly and continues to exert its effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a mouse model of indomethacin-induced gastric ulcer, this compound at doses of 10, 15, and 20 mg/kg reduced stomach ulceration . Higher doses of the compound have been associated with increased efficacy in reducing bacterial infections and tumor growth in animal models . Toxic or adverse effects at high doses have not been extensively reported, indicating a favorable safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to sphingolipid metabolism. It inhibits sphingomyelin synthase, affecting the synthesis of sphingomyelin and other sphingolipids . This inhibition leads to alterations in metabolic flux and metabolite levels, contributing to the compound’s antimicrobial and anticancer properties.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its interactions with cellular membranes and other biomolecules, affecting its overall bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound targets mitochondria, where it induces mitochondrial damage and triggers the apoptotic pathway . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the mitochondria, enhancing its cytotoxic effects on cancer cells.
Preparation Methods
Synthetic Routes: The specific synthetic routes for Malabaricone B are not widely documented. it is naturally present in certain plants.
Industrial Production: Industrial-scale production methods are not well-established due to its natural occurrence.
Chemical Reactions Analysis
Reactivity: Malabaricone B undergoes various reactions, including , , and .
Common Reagents and Conditions: Detailed reagents and conditions are scarce, but further research could explore these aspects.
Major Products: The major products resulting from these reactions would depend on the specific reaction type.
Scientific Research Applications
Chemistry: Malabaricone B can serve as a lead compound for developing novel α-glucosidase inhibitors.
Biology: Its antimicrobial properties make it relevant for studying microbial resistance mechanisms.
Medicine: Research may explore its potential in antidiabetic therapies and cancer treatment.
Industry: Applications in functional foods, nutraceuticals, and pharmaceuticals are worth investigating.
Comparison with Similar Compounds
Uniqueness: Malabaricone B’s unique features lie in its natural origin, α-glucosidase inhibition, and diverse bioactivities.
Similar Compounds: While this compound stands out, other diarylnonanoids and phenylacylphenols exist in the same class.
Properties
IUPAC Name |
1-(2,6-dihydroxyphenyl)-9-(4-hydroxyphenyl)nonan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c22-17-14-12-16(13-15-17)8-5-3-1-2-4-6-9-18(23)21-19(24)10-7-11-20(21)25/h7,10-15,22,24-25H,1-6,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAPDMKKECXPHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)CCCCCCCCC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212720 | |
Record name | Malabaricone B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63335-24-0 | |
Record name | Malabaricone B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63335-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Malabaricone B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063335240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malabaricone B | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287967 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Malabaricone B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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